4,5-dichloro-2-methyl-N-(2-morpholinoethyl)benzenesulfonamide
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Overview
Description
4,5-dichloro-2-methyl-N-(2-morpholinoethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential therapeutic and environmental applications. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a morpholinoethyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-2-methyl-N-(2-morpholinoethyl)benzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by chlorination and subsequent substitution reactions to introduce the morpholinoethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation and chlorination processes, followed by purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4,5-dichloro-2-methyl-N-(2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature and solvent choice, are crucial for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamide derivatives.
Scientific Research Applications
4,5-dichloro-2-methyl-N-(2-morpholinoethyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4,5-dichloro-2-methyl-N-(2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,5-dichloro-2-methyl-N-(2-morpholinoethyl)benzenesulfonamide include other sulfonamide derivatives with different substituents on the aromatic ring or variations in the alkyl or aryl groups attached to the sulfonamide nitrogen.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4,5-dichloro-2-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-10-8-11(14)12(15)9-13(10)21(18,19)16-2-3-17-4-6-20-7-5-17/h8-9,16H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRMBDGFJFURQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCN2CCOCC2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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